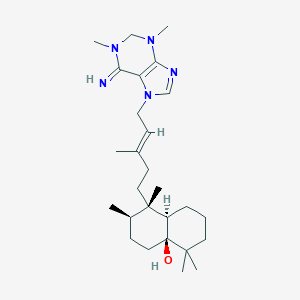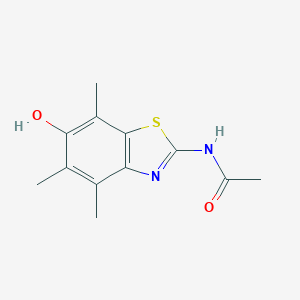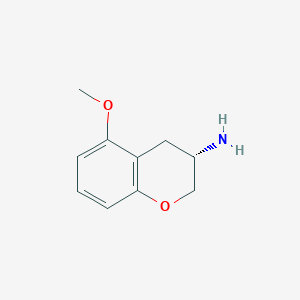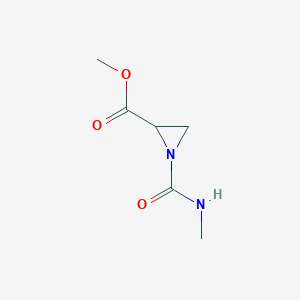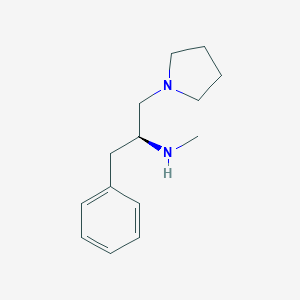
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The exploration and analysis of organic compounds, particularly those with potential pharmacological applications, are critical in the field of medicinal chemistry. The chemical entity "(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine" falls within this category, with the pyrrolidine ring being a common structural motif found in many bioactive molecules. The study and synthesis of such compounds are pivotal for developing new therapeutic agents.
Synthesis Analysis
Synthetic strategies for compounds like "(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine" often involve complex organic reactions. The pyrrolidine scaffold, a core structure in many biologically active compounds, is typically synthesized through various methods, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. These methods allow for efficient exploration of pharmacophore space due to the sp^3-hybridization and increased three-dimensional coverage of the molecule (Petri et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis of Key Intermediates
(Fleck, Mcwhorter, DeKam, & Pearlman, 2003) described the development of a practical, efficient, and stereoselective process for the synthesis of a key intermediate in the preparation of premafloxacin, an antibiotic. This process involves an asymmetric Michael addition and a stereoselective alkylation, highlighting the compound's role in facilitating complex chemical syntheses.
Applications in Organic Electronics
(Lv, Lei, Zhu, Hirai, & Chen, 2014) investigated an amine-based, alcohol-soluble fullerene derivative with enhanced electron mobility for use as an acceptor and cathode interfacial material in polymer solar cells. This study underscores the potential of structurally similar compounds in improving the efficiency and fabrication processes of organic electronic devices.
Development of Spin Crossover Complexes
(Boldog, Muñoz-Lara, Gaspar, Muñoz, Seredyuk, & Real, 2009) reported on the synthesis and characterization of new tetranuclear compounds with potential applications in spintronic devices and sensors. The compounds exhibit unique magnetic properties, demonstrating the versatility of pyrrolidine derivatives in materials science.
Fluorescent Zn(II) Sensors
(Nolan, Jaworski, Racine, Sheng, & Lippard, 2006) explored the development of Zinpyr family fluorescent sensors for Zn(II) ions, showing significant fluorescence enhancement upon binding. Such compounds could be crucial for bioimaging applications, allowing for the visualization of zinc ion distributions within biological systems.
Antagonists for κ-Opioid Receptors
(Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011) characterized a novel κ-opioid receptor antagonist, illustrating the potential therapeutic applications of related compounds in treating depression and addiction disorders by modulating opioid receptor activity.
Safety And Hazards
The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses4.
Eigenschaften
IUPAC Name |
(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVNZOBYHPYZIT-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595355 |
Source


|
| Record name | (2S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine | |
CAS RN |
116508-54-4 |
Source


|
| Record name | (2S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

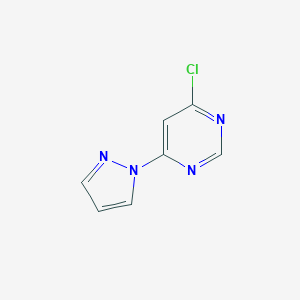
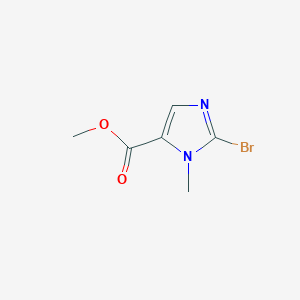

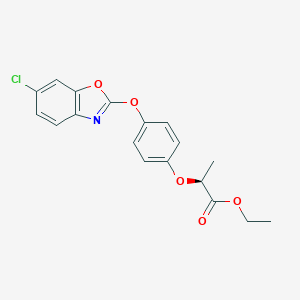
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

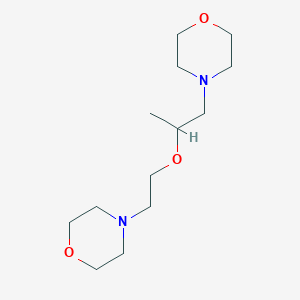
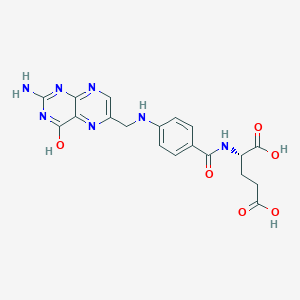
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
